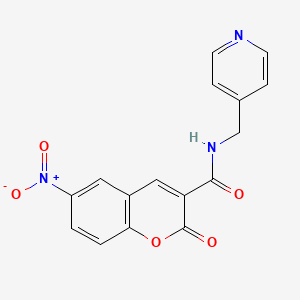![molecular formula C20H20ClFN2O3S B4191527 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4191527.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Vue d'ensemble
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of ions and water across epithelial cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis.
Mécanisme D'action
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 binds to a specific site on the 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide protein, known as the regulatory domain, and prevents the channel from opening. This leads to a decrease in chloride ion secretion and an increase in sodium ion absorption, which can help to restore the balance of salt and water in the lungs of patients with cystic fibrosis.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 can reduce the activity of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in cells expressing both wild-type and mutant forms of the protein. In vivo studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 can improve lung function and reduce inflammation in animal models of cystic fibrosis. 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 has also been shown to reduce the viscosity of mucus in the airways of patients with cystic fibrosis, which can help to improve lung function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172. One area of interest is the development of more potent and selective inhibitors of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide that can be used as therapeutic agents for cystic fibrosis. Another area of interest is the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 in combination with other drugs to improve the efficacy of treatment for cystic fibrosis. Additionally, further studies are needed to better understand the long-term effects of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 on lung function and overall health in patients with cystic fibrosis.
Applications De Recherche Scientifique
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 has been extensively studied in vitro and in vivo as a potential therapeutic agent for cystic fibrosis. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 can inhibit the activity of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in cells expressing both wild-type and mutant forms of the protein. In vivo studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide(inh)-172 can improve lung function and reduce inflammation in animal models of cystic fibrosis.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c21-16-5-3-6-17(22)15(16)12-28-13-19(25)23-18-7-2-1-4-14(18)20(26)24-8-10-27-11-9-24/h1-7H,8-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLAHXMPBPOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(benzylsulfonyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4191455.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191465.png)


![1-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-11,11-dimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-4,5-dicarbonitrile](/img/structure/B4191489.png)
![2-[(3-ethoxypropanoyl)amino]-N-isopropylbenzamide](/img/structure/B4191499.png)
![4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B4191504.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4191513.png)
![N-allyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4191520.png)

![N-(4-methoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191532.png)